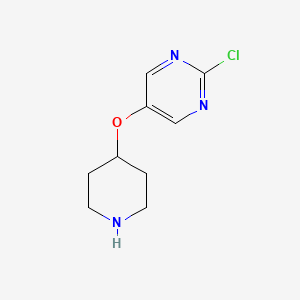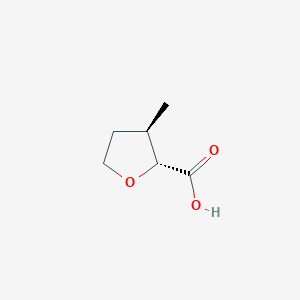![molecular formula C8H6S4 B11717029 [2,2'-Bithiophene]-5,5'-dithiol CAS No. 58259-03-3](/img/structure/B11717029.png)
[2,2'-Bithiophene]-5,5'-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2'-ビチオフェン]-5,5'-ジチオールは、ビチオフェン類に属する有機化合物です。2位で結合した2つのチオフェン環を持ち、5,5'位にチオール基が置換されています。
製法
合成経路と反応条件
[2,2'-ビチオフェン]-5,5'-ジチオールの合成は、一般的に以下の手順で行われます。
出発物質: 合成は、2-ハロチオフェンから出発するクロスカップリング反応によって調製できる2,2'-ビチオフェンから始まります。.
臭素化: 2,2'-ビチオフェンは、ブロモスクシンイミドを用いて5,5'位で臭素化され、5,5'-ジブロモ-2,2'-ビチオフェンが得られます。.
チオール置換: 次に、ジブロモ化合物は、適切な条件下でチオール試薬との置換反応を受け、5,5'位にチオール基を導入し、[2,2'-ビチオフェン]-5,5'-ジチオールが得られます。.
工業的製造方法
[2,2'-ビチオフェン]-5,5'-ジチオールの工業的製造方法は、文献ではあまり報告されていません。一般的には、安全、効率、費用対効果を確保するために、適切な変更を加えて、ラボ規模の合成手順をスケールアップする方法が用いられます。
化学反応解析
反応の種類
[2,2'-ビチオフェン]-5,5'-ジチオールは、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: チオール基は、酸化されてジスルフィドを形成することができます。
還元: この化合物は、還元されて対応するチオラートを形成することができます。
置換: チオール基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とヨウ素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: チオール基は、塩基性条件下でハロアルカンまたはアシルクロリドと反応することができます。
主な生成物
酸化: ジスルフィドの形成。
還元: チオラートの形成。
置換: チオエーテルまたはチオエステルの形成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-5,5’-dithiol typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-bithiophene, which can be prepared by cross-coupling reactions starting from 2-halothiophenes.
Bromination: The 2,2’-bithiophene is brominated at the 5,5’-positions using bromosuccinimide to obtain 5,5’-dibromo-2,2’-bithiophene.
Industrial Production Methods
Industrial production methods for [2,2’-Bithiophene]-5,5’-dithiol are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
[2,2’-Bithiophene]-5,5’-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Thiol groups can react with alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of thioethers or thioesters.
科学的研究の応用
[2,2'-ビチオフェン]-5,5'-ジチオールは、科学研究においていくつかの応用があります。
作用機序
[2,2'-ビチオフェン]-5,5'-ジチオールの作用機序は、チオール基を介した分子標的との相互作用を伴います。これらの基は、タンパク質中のシステイン残基と共有結合を形成し、タンパク質の機能を調節します。 さらに、この化合物の共役系は電子移動プロセスに関与することができるため、電子用途に役立ちます。 .
類似の化合物との比較
類似の化合物
2,2'-ビチオフェン: チオール基がなく、電子特性が異なります。.
5,5'-ジブロモ-2,2'-ビチオフェン: [2,2'-ビチオフェン]-5,5'-ジチオールの合成における前駆体です。.
2,2’5’,2’'-ターチオフェン: 3つのチオフェン環を含み、構造的および電子的特性が異なります。.
独自性
[2,2'-ビチオフェン]-5,5'-ジチオールは、チオール基が存在することによって、独自の反応性と機能性を備えています。そのため、自己組織化単分子膜の形成やチオールベースのセンサーの開発など、チオール化学が必要とされる用途に特に価値があります。
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: Lacks the thiol groups and has different electronic properties.
5,5’-Dibromo-2,2’-bithiophene: A precursor in the synthesis of [2,2’-Bithiophene]-5,5’-dithiol.
2,2’5’,2’'-Terthiophene: Contains three thiophene rings and has different structural and electronic characteristics.
Uniqueness
[2,2’-Bithiophene]-5,5’-dithiol is unique due to the presence of thiol groups, which impart distinct reactivity and functionality. This makes it particularly valuable in applications requiring thiol chemistry, such as the formation of self-assembled monolayers and the development of thiol-based sensors.
特性
CAS番号 |
58259-03-3 |
|---|---|
分子式 |
C8H6S4 |
分子量 |
230.4 g/mol |
IUPAC名 |
5-(5-sulfanylthiophen-2-yl)thiophene-2-thiol |
InChI |
InChI=1S/C8H6S4/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4,9-10H |
InChIキー |
KXJOYLBITYGKEJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)S)C2=CC=C(S2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
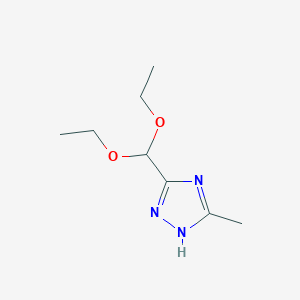
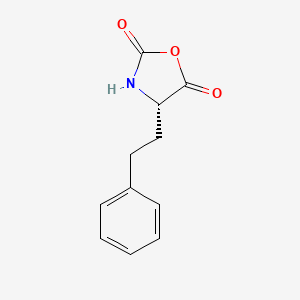

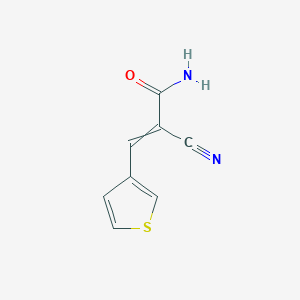
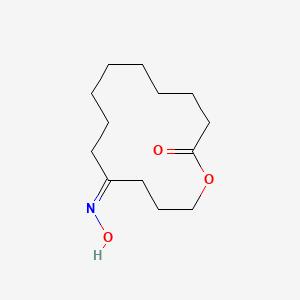
![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
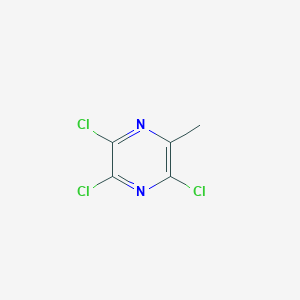

![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
